molecular formula C13H11N7O2S B12483548 N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B12483548
M. Wt: 329.34 g/mol
InChI Key: WKBVCUZEPXLETA-UHFFFAOYSA-N
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Description

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a triazine ring, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the triazine ring: This step often involves the reaction of a suitable amine with cyanuric chloride under controlled conditions.

    Formation of the sulfanylacetamide linkage: This step involves the nucleophilic substitution reaction between a thiol and a halogenated acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide: can be compared with other compounds containing oxadiazole or triazine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H11N7O2S

Molecular Weight

329.34 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H11N7O2S/c14-11-12(20-22-19-11)16-10(21)7-23-13-15-6-9(17-18-13)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,16,20,21)

InChI Key

WKBVCUZEPXLETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NON=C3N

Origin of Product

United States

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